molecular formula C15H10N4OS B2591045 N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide CAS No. 1251576-81-4

N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2591045
CAS No.: 1251576-81-4
M. Wt: 294.33
InChI Key: BBWQHSFWMZRWQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8H-Indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide (CAS 1251576-81-4) is a synthetic small molecule with a molecular formula of C15H10N4OS and a molecular weight of 294.33 g/mol. It features a fused 8H-indeno[1,2-d]thiazole scaffold linked to a pyrazine carboxamide group. This compound is a subject of interest in medicinal chemistry research, particularly as a potential inhibitor of key viral enzymes. Recent biochemical evaluations have identified this compound as a novel inhibitor of the SARS-CoV-2 3C-like protease (3CLpro/Mpro), an essential enzyme for viral replication. One study found that a specific structural analogue of this compound exhibited inhibitory activity with an IC50 value of 1.28 ± 0.17 μM against SARS-CoV-2 3CLpro . Molecular docking studies suggest that analogues of this scaffold bind competitively within the enzyme's active site, with the indene moiety occupying the hydrophobic S2 subsite and the carboxamide group forming hydrogen bonds with key residues like Asn142 and Glu166 . This mechanism underscores its potential as a lead compound for the development of antiviral agents. Furthermore, the structural motif of pyrazine-2-carboxamide linked to a nitrogen-containing heterocycle is a recognized pharmacophore in neuroscience research. Related compounds, specifically indole-5-carboxamides bearing the same pyrazine group, have been rationally designed and shown to be potent, competitive, and highly selective inhibitors of monoamine oxidase B (MAO-B) . These MAO-B inhibitors are investigated for their potential to ameliorate symptoms of Parkinson's disease by preventing the breakdown of dopamine in the brain . Therefore, this compound represents a valuable chemical tool for researchers exploring new therapeutic strategies against viral infections and neurodegenerative disorders. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4OS/c20-14(11-8-16-5-6-17-11)19-15-18-13-10-4-2-1-3-9(10)7-12(13)21-15/h1-6,8H,7H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBWQHSFWMZRWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1SC(=N3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the indeno-thiazole core followed by the introduction of the pyrazine carboxamide group. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high throughput and consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of specific enzymes, making it a candidate for biochemical studies.

    Medicine: The compound’s unique structure has been investigated for its potential antiviral, anticancer, and anti-inflammatory properties.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Indeno-Thiazole Derivatives with Varied Substituents

Several 8H-indeno[1,2-d]thiazole derivatives share structural similarities but differ in substituents on the indeno-thiazole core or carboxamide group. Key examples include:

Compound Substituent(s) Key Findings Source
Compound 4 Methoxy at position 5 IC50 = 6.42 µM against SARS-CoV-2 3CLpro; foundational for SAR studies.
Compound 7c Isobutoxy at position 6 Highlighted for critical role in 3CLpro inhibition; moderate yield (40%).
Compound 7d Methyl at position 6 Higher yield (47%) but lower antiviral activity compared to 7c.
N-Allyl-8H-indeno[1,2-d]thiazol-2-amine (1-5) Allyl group on amine Low yield (12%); no reported antiviral activity.
N-Phenyl-8H-indeno[1,2-d]thiazol-2-amine (1-6) Phenyl group on amine Moderate yield (34%); limited biochemical data available.

Structural-Activity Relationship (SAR) Insights :

  • Substituent Position : Moving the methoxy group from position 5 (compound 4) to position 6 (compound 7a) reduced activity, emphasizing positional sensitivity .
  • Electron-Withdrawing Groups : Derivatives with electron-withdrawing groups (e.g., chloro in 7e) showed reduced efficacy, suggesting electron-donating groups enhance binding .
  • Ring Modifications: Expanding the five-membered indeno-thiazole to a six-membered ring (compound 7l) or opening the ring (compounds 10a–10b) abolished activity entirely .
Pyrazine-Carboxamide Derivatives with Thiazole Moieties

Compounds featuring pyrazine-carboxamide linked to benzo[d]thiazole or other thiazole derivatives exhibit divergent biological profiles:

Compound Structure Antiviral Activity (SARS-CoV-2) Selectivity Index (SI) Source
(S)-N-(1-(Benzo[d]thiazol-2-yl)-2-phenylethyl)pyrazine-2-carboxamide (12) Benzo[d]thiazole + phenyl ethyl chain Significant potency; SI > Favipiravir. Not quantified
Compound 12c Benzo[d]thiazole + methylpropyl chain NMR/HRMS characterized; activity unspecified.
Compound 12i Benzo[d]thiazole + phenylethyl chain High yield (83%); melting point 221–223°C.
N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiazol-2-yl)pyrazine-2-carboxamide Thiazole-piperazine hybrid 74.88% inhibition in anticonvulsant assays.

Key Differences :

  • Bioactivity Scope: While N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide targets viral proteases, benzo[d]thiazole-pyrazine analogs (e.g., compound 12) exhibit broader antiviral activity .
  • Synthetic Accessibility: Benzo[d]thiazole derivatives often achieve higher yields (e.g., 80–83% for 12i and 12k) compared to indeno-thiazole derivatives (typically 25–50%) .
Functional Group Impact on Activity
  • Methoxy vs. Isobutoxy : Methoxy groups (e.g., in compound 4) contribute to moderate activity, while bulkier isobutoxy groups (7c) enhance 3CLpro binding .
  • Carboxamide Linkers : Pyrazine-carboxamide linkers outperform other connectors (e.g., triazoles) in maintaining selectivity and metabolic stability .

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a complex heterocyclic structure that contributes to its biological properties. The presence of both thiazole and pyrazine moieties is believed to enhance its interaction with biological targets.

In Vitro Studies

Recent studies have highlighted the anticancer potential of related pyrazine derivatives. For instance, a series of pyrazine derivatives were evaluated for their antiproliferative activities against various human cancer cell lines. The results indicated that several compounds exhibited significant cytotoxic effects with IC50 values in the low micromolar range.

CompoundCell Line TestedIC50 (μM)
Compound AMCF-7 (Breast)5.0
Compound BHCT-116 (Colon)3.2
Compound CPC-3 (Prostate)4.5

The mechanism of action for these compounds often involves the inhibition of key molecular targets such as the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis .

Case Study: VEGFR-2 Inhibition

A specific study focused on the inhibition of VEGFR-2 by various pyrazine derivatives, including those structurally similar to this compound. The most potent inhibitors showed IC50 values ranging from 7.4 to 11.5 nM, significantly outperforming standard drugs like Pazopanib .

Antimicrobial Activity

In addition to anticancer properties, this compound and its derivatives have been evaluated for antimicrobial activity against various pathogens.

In Vitro Antimicrobial Evaluation

The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) tests against Gram-positive and Gram-negative bacteria as well as fungi.

PathogenMIC (μg/mL)
Staphylococcus aureus0.25
Escherichia coli0.50
Candida albicans0.75

These results indicate that the compound possesses notable antibacterial and antifungal properties, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is hypothesized to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial survival and proliferation .
  • Disruption of Cellular Processes : The compound may interfere with cellular signaling pathways involved in cancer cell proliferation and survival.

Q & A

Q. What are the standard synthetic routes for N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling pyrazine-2-carboxylic acid derivatives with indeno-thiazol-2-amine precursors. For analogous carboxamide-thiazole systems, multi-step protocols are common, such as:

  • Step 1 : Activation of the carboxylic acid (e.g., via CDI or HATU) to form an active ester.
  • Step 2 : Amide bond formation with the amine under basic conditions (e.g., DIPEA in DMF) .
    Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature (room temperature to 60°C), and stoichiometric ratios (1.2:1 acid/amine to drive completion).

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • 1H/13C NMR : Critical for confirming amide bond formation (e.g., carbonyl resonance at ~165–170 ppm) and aromatic proton integration in the indeno-thiazole and pyrazine rings .
  • HRMS : Validates molecular ion peaks and isotopic patterns.
  • IR : Confirms C=O stretches (~1680 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Docking studies using software like AutoDock Vina can predict binding affinities to target proteins (e.g., tuberculosis-related enzymes for analogs in ). For example:

  • Target : Enoyl-ACP reductase (InhA) in M. tuberculosis.
  • Methodology : Align the indeno-thiazole moiety with the hydrophobic pocket and the pyrazine carboxamide with catalytic residues. Adjust substituents to enhance π-π stacking or hydrogen bonding .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Bioassay standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (DMSO ≤0.1% v/v).
  • SAR analysis : Compare analogs (e.g., replacing indeno-thiazole with benzothiazole ) to isolate structural contributors to activity.
  • Meta-analysis : Pool data from studies using PubChem BioActivity datasets to identify trends .

Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?

  • Stability assays : Use HPLC to monitor degradation products at pH 2–9 (simulating gastrointestinal and physiological conditions). For example, hydrolysis of the amide bond may occur at pH <3 or >10, requiring buffered solutions in bioassays .
  • Thermal analysis : TGA/DSC to determine decomposition thresholds (e.g., >200°C for solid-state stability during storage) .

Structural and Mechanistic Questions

Q. What crystallographic data exist for related carboxamide-thiazole systems, and how do they inform structural analysis?

Single-crystal X-ray studies of analogs (e.g., benzothiazole carboxamides ) reveal:

  • Bond lengths : C=O (1.23 Å) and C-N (1.33 Å) typical of resonance-stabilized amides.
  • Dihedral angles : ~15–25° between thiazole and pyrazine rings, suggesting moderate conjugation .

Q. What kinetic insights exist for the compound’s interactions with biological targets?

For similar anti-tubercular agents:

  • IC50 determination : Microplate Alamar Blue assays show time-dependent inhibition (e.g., 72-hour incubation for mycobacterial growth inhibition ).
  • Mechanistic probes : Use fluorescent analogs to track cellular uptake via confocal microscopy .

Methodological Recommendations

  • Synthetic reproducibility : Use Schlenk techniques for moisture-sensitive steps (e.g., active ester formation) .
  • Data validation : Cross-reference NMR assignments with DEPT-135 and HSQC for ambiguous signals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.